molecular formula C14H19N3O B1243039 XILOBAM

XILOBAM

Cat. No.: B1243039
M. Wt: 245.32 g/mol
InChI Key: PAXRPWSXCPTPCA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xilobam involves the reaction of 2,6-dimethylaniline with 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Xilobam has a wide range of applications in scientific research, including:

Mechanism of Action

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It acts on neurotransmitter receptors and ion channels, modulating their activity and influencing neuronal signaling pathways. This mechanism of action makes it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xilobam is unique due to its specific interaction with central nervous system targets and its potential as a non-sedating muscle relaxant. Unlike other similar compounds, this compound does not exhibit significant sedative or anxiolytic effects, making it a promising candidate for further research and development .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(3E)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+

InChI Key

PAXRPWSXCPTPCA-NTCAYCPXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C/2\CCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Synonyms

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.